molecular formula C12H14ClNO B310324 N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide

N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide

Cat. No. B310324
M. Wt: 223.7 g/mol
InChI Key: FLFYXIFEJVBMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide, also known as CB-13, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound is a CB1 receptor agonist and has been shown to have analgesic and anti-inflammatory properties.

Mechanism of Action

N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide is a CB1 receptor agonist, meaning it binds to and activates the CB1 receptor. The CB1 receptor is primarily found in the central nervous system and is involved in the regulation of pain, appetite, and mood. Activation of the CB1 receptor by N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide results in the release of neurotransmitters such as dopamine and serotonin, which can modulate pain and inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide is its potential as a treatment for chronic pain conditions and cancer. However, N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide is a relatively new compound and its safety and efficacy have not been fully established. Additionally, N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide is a synthetic compound and may have limitations in terms of its applicability to natural systems.

Future Directions

Future research on N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide should focus on its safety and efficacy as a therapeutic agent. Studies should also investigate the potential for N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide to be used in combination with other drugs for the treatment of pain and inflammation. Additionally, research should investigate the potential for N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide to be used in the treatment of other conditions, such as anxiety and depression. Finally, studies should investigate the potential for N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide to be used in veterinary medicine.

Synthesis Methods

N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide can be synthesized through a multistep process involving the reaction of 3-chloro-4-methylbenzoyl chloride with cyclobutanecarboxylic acid. The resulting intermediate is then deprotected to yield N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide. The purity and yield of N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide can be improved through various purification techniques.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Studies have shown that N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide can reduce pain and inflammation in animal models, and may have potential as a treatment for chronic pain conditions. N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide has also been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines in vitro.

properties

Product Name

N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide

Molecular Formula

C12H14ClNO

Molecular Weight

223.7 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide

InChI

InChI=1S/C12H14ClNO/c1-8-5-6-10(7-11(8)13)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15)

InChI Key

FLFYXIFEJVBMOS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCC2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCC2)Cl

Origin of Product

United States

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